molecular formula C10H23NO2Si B11885987 Trimethylsilyl dipropylcarbamate CAS No. 89029-14-1

Trimethylsilyl dipropylcarbamate

Cat. No.: B11885987
CAS No.: 89029-14-1
M. Wt: 217.38 g/mol
InChI Key: VXCHUSCFLZBJCF-UHFFFAOYSA-N
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Description

Trimethylsilyl Dipropylcarbamate is a specialized organosilane reagent designed for research applications in organic and polymer chemistry. This compound integrates a carbamate functional group, known for its utility in chemical synthesis, with a reactive trimethylsilyl group. The trimethylsilyl group is widely recognized for its role as a protecting group for hydroxyl functions in alcohols and carboxylic acids, shielding them from pH variations and reactive conditions during multi-step synthetic sequences . The propyl chain serves as a stable linker, providing optimal distance between the reactive silyl group and the carbamate moiety. Primary Research Applications & Value: This reagent is primarily valuable as a synthetic building block. Researchers can utilize the carbamate group as a protected amine precursor, which can be unveiled under specific conditions to generate novel amines or polymer intermediates. Furthermore, the trimethylsilyl group can be employed to modify surfaces or other materials through its silane functionality, a common technique in sol-gel chemistry and the development of specialized coatings . This dual functionality makes it a versatile compound for creating advanced materials with tailored properties, such as adhesion promotion, hydrophobicity, or as a component in thermoset polymers . Its mechanism of action involves the formation of stable siloxane bonds (Si-O-) with hydroxyl-bearing surfaces or molecules, effectively anchoring the carbamate-functionalized group to the substrate. Intended Use & Handling: this compound is provided For Research Use Only (RUO) . It is not intended for use in the diagnosis, prevention, or treatment of any disease or medical condition in humans or animals . This product is strictly for use in laboratory research by qualified chemical professionals. Users should consult the Safety Data Sheet (SDS) prior to handling and employ all appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89029-14-1

Molecular Formula

C10H23NO2Si

Molecular Weight

217.38 g/mol

IUPAC Name

trimethylsilyl N,N-dipropylcarbamate

InChI

InChI=1S/C10H23NO2Si/c1-6-8-11(9-7-2)10(12)13-14(3,4)5/h6-9H2,1-5H3

InChI Key

VXCHUSCFLZBJCF-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)O[Si](C)(C)C

Origin of Product

United States

Synthetic Methodologies for Trimethylsilyl Dipropylcarbamate and Analogues

Strategies for Carbamate (B1207046) Bond Formation in Silylated Systems

The formation of a carbamate bond in silylated systems can be achieved through several primary routes. A common and effective method is the insertion of carbon dioxide into a silicon-nitrogen (Si-N) bond of a silylamine. researchgate.netgoogle.com This reaction is a direct and atom-economical way to introduce the carbamate functionality. Another significant strategy involves the reaction of an isocyanate with a silylated alcohol or amine. researchgate.netacs.org Isocyanates, being electrophilic, readily react with nucleophiles like alcohols and amines to form the corresponding carbamate linkage. wikipedia.orgpoliuretanos.netyoutube.com The reactivity of isocyanates is influenced by the electronic nature of their substituents, with aromatic isocyanates generally being more reactive than their aliphatic counterparts. poliuretanos.net

Furthermore, the reaction of silanes containing a silicon-hydrogen (Si-H) bond with an ammonium (B1175870) carbamate or carbamic acid presents another viable pathway to silyl (B83357) carbamates. google.com This process offers a simple route to these compounds, including novel alkoxysilylcarbamates and dicarbamates. google.com The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Incorporation of the Trimethylsilyl (B98337) Moiety in Carbamate Synthesis

The introduction of the trimethylsilyl group into a carbamate structure can be accomplished either before or after the formation of the carbamate bond. One approach involves the use of a silylated precursor, such as a trimethylsilylamine, which then reacts with carbon dioxide to form the trimethylsilyl carbamate. researchgate.net Alternatively, a pre-formed carbamate can be silylated. For instance, treating a carbamate with a silylating agent like trimethylsilyl chloride can introduce the trimethylsilyl group.

The trimethylsilyl group can also be part of a more complex reagent used in the carbamate synthesis. For example, trimethylsilyldiazomethane (B103560) has been used in the preparation of methyl esters from carboxylic acids, showcasing the utility of silylated reagents in organic synthesis. jst.go.jp The presence of the trimethylsilyl group can influence the reactivity and solubility of the carbamate, making it a valuable functional group in synthetic chemistry.

Optimization of Reaction Conditions for Trimethylsilyl Dipropylcarbamate Preparation

The preparation of this compound requires careful optimization of reaction conditions to maximize yield and purity. sigmaaldrich.com Key parameters that are typically varied include the choice of solvent, temperature, catalyst, and the stoichiometry of the reactants. researchgate.netresearchgate.netsemanticscholar.org For instance, in reactions involving the insertion of CO2 into a silylamine, the pressure of carbon dioxide can be a critical factor. rsc.orgpsu.edu

The use of catalysts can significantly enhance the rate and selectivity of the reaction. rsc.org Both homogeneous and heterogeneous catalysts have been explored for carbamate synthesis. psu.edubanglajol.info Machine learning and design of experiments (DoE) are increasingly being used to systematically explore the vast parameter space and identify optimal reaction conditions more efficiently than traditional one-variable-at-a-time approaches. semanticscholar.orgillinois.edu

Below is an interactive data table summarizing typical reaction parameters that are optimized for carbamate synthesis.

ParameterTypical Range/OptionsRationale
Solvent Aprotic (e.g., THF, Dichloromethane), Protic (e.g., Alcohols)Solubilizes reactants and influences reaction mechanism.
Temperature -78 °C to 220 °CAffects reaction rate and selectivity; lower temperatures can enhance selectivity. researchgate.netpsu.edu
Catalyst Basic (e.g., Cs2CO3, DBU), Metal-based (e.g., Ru, Ni)Accelerates the reaction and can control stereochemistry. psu.educhemrxiv.org
Pressure (for CO2) Atmospheric to 30 MPaIncreases the concentration of dissolved CO2, driving the equilibrium towards product formation. psu.edu
Reactant Ratio Equimolar to excess of one reactantCan be adjusted to maximize the conversion of a limiting reagent.

Exploration of Precursor Chemistry and Derivatization Routes

The synthesis of this compound relies on the availability and reactivity of its precursors. The primary precursors are typically a source of the dipropylamino group and a source of the trimethylsilylcarbonyl group. Dipropylamine (B117675) is a common starting material for the amine component. For the silyl component, various reagents can be employed, including those that introduce the trimethylsilyl group and the carbonyl group in a single step or in a stepwise fashion.

Derivatization routes for silyl carbamates are of significant interest as they allow for the transformation of the carbamate into other functional groups. For example, silyl carbamates can be viewed as protected forms of amines. acs.org Deprotection, often achieved by treatment with a fluoride (B91410) source, regenerates the free amine. youtube.com This reactivity allows for the use of silyl carbamates as intermediates in multi-step syntheses, such as in the solid-phase synthesis of peptides. thieme-connect.com

The versatility of the silicon-carbon bond formation allows for the synthesis of a wide array of organosilane precursors. nih.gov For instance, hydrosilylation reactions are a powerful tool for creating C-Si bonds. nih.gov The development of new catalytic systems for these transformations continues to expand the scope of accessible silylated compounds. researchgate.netcsic.esnih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. longdom.orgyoutube.com A key focus is the use of less hazardous and more sustainable reagents. For example, using carbon dioxide, a renewable and non-toxic C1 source, in place of hazardous reagents like phosgene (B1210022) is a significant step towards a greener synthesis of carbamates. rsc.orgpsu.edunih.gov

Other green chemistry principles being explored include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. youtube.com

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. youtube.comresearchgate.net

Safer Solvents and Auxiliaries: Utilizing environmentally benign solvents or performing reactions under solvent-free conditions. banglajol.infolongdom.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. youtube.com

Renewable Feedstocks: Using starting materials derived from renewable sources. youtube.com

Recent research has demonstrated the feasibility of synthesizing carbamates from amines, alcohols, and CO2 using basic catalysts under relatively mild conditions, offering a halogen-free and more sustainable alternative to traditional methods. rsc.orgpsu.eduresearchgate.net Biocatalysis, using enzymes like esterases, also presents a promising green route for carbamate synthesis in aqueous media. nih.gov

Elucidation of Reaction Mechanisms and Reactivity Profiles of Trimethylsilyl Dipropylcarbamate

Mechanistic Pathways of Carbamate (B1207046) Functional Group Transformations

The carbamate moiety in trimethylsilyl (B98337) dipropylcarbamate can undergo several transformations, often initiated by the cleavage of the silicon-oxygen bond. One of the primary reactions is its role as an intermediate in the deprotection of other carbamate protecting groups. For instance, alkyl carbamates can be converted into amines by treatment with trimethylsilyl iodide, which proceeds through the formation of a trimethylsilyl carbamate intermediate. researchgate.net This intermediate is then typically hydrolyzed to yield the free amine. researchgate.netacs.org

The transformation of the carbamate group is not limited to cleavage. Silyl (B83357) carbamates, including by analogy trimethylsilyl dipropylcarbamate, are reactive towards various electrophiles. For example, the reaction of N,N-dialkyl-O-trimethylsilyl carbamates with ketones can lead to the formation of enamines under mild conditions. rsc.org In other cases, reactions with ketones, particularly in the presence of an acid catalyst, can yield O-methyl oximes if N,O-bis-trimethylsilyl-N-methoxy-carbamate is used. rsc.orgacs.org

Furthermore, trimethylsilyl carbamates can react with carboxylic acid anhydrides. This reaction results in the formation of the corresponding silyl carboxylate and an acid amide. colostate.edu In the specific case of dicarboxylic anhydrides like maleic anhydride, the reaction with N,N-dialkyl-O-trimethylsilyl carbamates yields the trimethylsilyl monoamide of the dicarboxylic acid. rsc.org These reactions highlight the versatility of the silyl carbamate group in forming new carbon-nitrogen and silicon-oxygen bonds.

A ruthenium-catalyzed reaction of imines with silyl formates has been shown to produce silyl carbamates through a CO2 insertion mechanism, demonstrating another pathway for the formation and transformation of this functional group. nih.gov

Table 1: Reactivity of Silyl Carbamates with Various Reagents

ReactantProduct(s)Reference(s)
KetonesEnamines or O-methyl oximes rsc.orgacs.orgcolostate.edu
Carboxylic Acid AnhydridesSilyl carboxylate and acid amide colostate.edu
Dicarboxylic AnhydridesTrimethylsilyl monoamide of the dicarboxylic acid rsc.org
Imines (with silyl formates)Silyl carbamates nih.gov

Role of the Trimethylsilyl Group in Directing Reactivity and Selectivity

The trimethylsilyl (TMS) group plays a crucial role in modulating the reactivity and selectivity of this compound. The TMS group is characterized by its large molecular volume and chemical inertness, often serving as a bulky protecting group in organic synthesis. acs.org This steric bulk can influence the approach of reagents, thereby directing the regioselectivity of reactions.

In the context of carbamate chemistry, the trimethylsilyl group primarily functions to activate the carbamate for cleavage. The silicon atom, being electropositive, forms a polarized bond with the oxygen atom of the carbamate. This polarization enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. researchgate.netacs.org For instance, in the cleavage of alkyl carbamates with trimethylsilyl iodide, the initial step is the silylation of the carbamate's carbonyl oxygen. This activation facilitates the subsequent nucleophilic attack by the iodide ion on the alkyl group of the carbamate. researchgate.net

The presence of the lone pair of electrons on the nitrogen atom of the carbamate is presumed to enhance the initial complexation with the silylating agent, making alkyl carbamates more reactive towards trimethylsilyl iodide than the corresponding alkyl esters. researchgate.net This demonstrates a synergistic effect between the carbamate and the silyl group in directing the reaction pathway.

Furthermore, the trimethylsilyl group can influence the chemoselectivity of reactions. For example, the transformation of amino protecting groups can be achieved chemoselectively via the formation of a tert-butyldimethylsilyl carbamate intermediate. acs.orgepa.gov This suggests that the silyl group can be used to differentiate between various functional groups within a molecule, allowing for selective transformations.

Hydrolytic Stability and Cleavage Mechanisms of the Si-O and Carbamate Bonds

The hydrolytic stability of the silicon-oxygen bond and the carbamate linkage in this compound is a critical aspect of its chemical profile. Generally, O-silylurethanes are known to be readily hydrolyzed in the presence of moisture. nih.gov This susceptibility to hydrolysis is a key feature in their application as intermediates in deprotection strategies, where the silyl carbamate is intentionally cleaved to release the free amine. researchgate.netacs.org

The cleavage of the trimethylsilyl carbamate is typically achieved under mild conditions, often through methanolysis. researchgate.netacs.org The mechanism involves the protonation of the carbamate oxygen or nitrogen, followed by nucleophilic attack of methanol (B129727) at the silicon atom. This results in the formation of a trimethylalkoxysilane, carbon dioxide, and the corresponding amine. nih.gov The ease of this cleavage makes trimethylsilyl carbamates useful intermediates in organic synthesis. epa.gov

However, the hydrolytic stability can be influenced by the steric and electronic environment around the silyl group and the carbamate. For instance, a study on silyl-containing poly(urethane) thermosets showed excellent hydrolytic stability at 37.7 °C and 95% relative humidity. researchgate.net Another study found that introducing a bulky silyl group remote from a carbamate linkage in coumarin-based molecules significantly enhanced their hydrolytic stability in aqueous environments and under enzymatic conditions. chemrxiv.org While these are not direct studies on this compound, they suggest that the stability can be tuned.

In one specific study, a silyl carbamate was exposed to air for three days, and only 36% of it underwent decomposition to the corresponding amine, indicating a moderate stability under ambient conditions. nih.gov

Investigations into Thermal Decomposition Pathways

Research on silyl-containing poly(urethane) thermosets has shown thermal stability in the range of 280-311.2 °C. researchgate.net In a more closely related study, a specific silyl carbamate was subjected to a temperature of 150 °C for 22 hours, which resulted in the decomposition of 68% of the starting material to yield the corresponding silyl amine. nih.gov This suggests that a likely thermal decomposition pathway for this compound involves the cleavage of the C-O bond of the carbamate, followed by decarboxylation to produce the corresponding silyl amine.

The general mechanism for the thermal decomposition of silanes involves a series of complex reactions, including Si-Si bond formation and hydrogen elimination. researchgate.net At higher temperatures, homolytic dissociation of bonds can occur, leading to the formation of radicals. rsc.org For this compound, it is plausible that at elevated temperatures, homolytic cleavage of the Si-O or N-C bonds could initiate radical decomposition pathways.

Another potential thermal reaction is intramolecular rearrangement. A study on the gas-phase thermal elimination of ketene (B1206846) from ethyl silylacetates suggests that intramolecular cyclization involving the silyl group is a possible pathway for related compounds.

Table 2: Thermal Stability Data of Related Silyl Compounds

Compound TypeDecomposition Temperature/ConditionsProduct(s)Reference(s)
Silyl Carbamate150 °C for 22 hours (68% decomposition)Silyl amine nih.gov
Silyl-containing Poly(urethane)280-311.2 °C- researchgate.net
Silanes> 450 °CHigher-order silanes researchgate.net

Intermolecular and Intramolecular Reaction Dynamics of this compound

The reaction dynamics of this compound involve both intermolecular and intramolecular processes, largely dictated by the reactivity of the silyl carbamate moiety.

Intermolecular Reactions: As discussed in Section 3.1, this compound can be expected to participate in intermolecular reactions with a variety of electrophiles. The reaction with ketones to form enamines is a notable example of its intermolecular reactivity. rsc.org This transformation likely proceeds through the nucleophilic attack of the carbamate nitrogen onto the carbonyl carbon of the ketone, followed by elimination of the trimethylsiloxy group and a proton. The dynamics of such reactions would be influenced by factors such as solvent polarity, temperature, and the presence of catalysts.

Intramolecular Reactions: The potential for intramolecular reactions in this compound is an area of interest. While direct studies are lacking, related chemistry suggests possible pathways. For instance, the intramolecular cyclization of a tert-butyldimethylsilyl carbamate has been reported, leading to the formation of a cyclic carbamate. acs.org This type of reaction could potentially occur in this compound if a suitable functional group is present elsewhere in the molecule that can act as an internal nucleophile.

Another example of an intramolecular reaction involving a silyl group is the photosensitized oxygenation of a silyl diazo compound, which results in the formation of a silyl ester via an intramolecular reaction of a silyl-substituted carbonyl oxide. rsc.org This highlights the ability of the silyl group to participate in rearrangements and cyclizations under specific conditions.

The dynamics of these reactions, whether intermolecular or intramolecular, would be governed by the activation energy of the respective transition states. The steric bulk of the dipropylamino and trimethylsilyl groups would play a significant role in the feasibility and rate of these transformations.

Advanced Spectroscopic Characterization and Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments and Conformational Analysis (e.g., ¹H, ¹³C, ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of Trimethylsilyl (B98337) dipropylcarbamate, providing detailed information about the hydrogen, carbon, and silicon atomic environments.

¹H NMR Spectroscopy: The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. The trimethylsilyl (TMS) group is expected to produce a sharp, intense singlet peak at approximately 0.3 ppm due to the nine equivalent protons. The two n-propyl groups attached to the carbamate (B1207046) nitrogen will show distinct signals corresponding to the α-methylene, β-methylene, and terminal methyl protons. Due to restricted rotation around the C-N amide bond, the two propyl groups may be chemically non-equivalent, potentially leading to a more complex set of signals than simple triplets and sextets.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. libretexts.org The carbon atoms of the TMS group will appear as a single resonance far upfield, typically around 1-2 ppm. libretexts.org The carbamate carbonyl carbon (C=O) is expected to have a characteristic downfield chemical shift in the range of 155-160 ppm. libretexts.orglibretexts.org The three distinct carbon atoms of the n-propyl chains will appear in the aliphatic region of the spectrum.

²⁹Si NMR Spectroscopy: As a low-sensitivity nucleus, ²⁹Si NMR is a powerful tool for characterizing organosilicon compounds due to its wide chemical shift range. huji.ac.il For silyl (B83357) carbamates, the silicon nucleus is in a Si-O-C environment. The chemical shift is sensitive to the electronic environment; for silyl ethers and related compounds, these shifts typically appear in a distinct region. iaea.org Based on data for related trimethylsilyl compounds, the ²⁹Si chemical shift for Trimethylsilyl dipropylcarbamate is predicted to be in the range of +15 to +25 ppm relative to TMS. pascal-man.comumich.edu This distinguishes it clearly from other silicon environments like silanes or siloxanes. researchgate.net

Conformational Analysis: Carbamates are known to exhibit restricted rotation around the N-C(O) bond due to its partial double bond character. This can lead to the existence of different rotational isomers (rotamers), which may be observable by NMR, especially at low temperatures. nd.eduresearchgate.net Variable-temperature (VT) NMR experiments can be employed to study this dynamic process. nih.govyoutube.comnih.gov By analyzing the coalescence of signals as the temperature is changed, the energy barrier to rotation can be calculated, providing insight into the conformational stability and dynamics of the molecule.

Table 1: Predicted ¹H, ¹³C, and ²⁹Si NMR Chemical Shifts (δ) for this compound

Atom TypeNucleusPredicted Chemical Shift (ppm)MultiplicityNotes
(CH₃)₃Si-¹H~0.3Singlet9 equivalent protons.
(CH₃)₃C -Si-¹³C~1.5QuartetSignal from the four equivalent carbons in TMS serves as the standard at 0 ppm. libretexts.org
N-C H₂-CH₂-CH₃¹H~3.2Tripletα-protons, deshielded by nitrogen.
N-C H₂-CH₂-CH₃¹³C~48Tripletα-carbon.
N-CH₂-C H₂-CH₃¹H~1.6Sextetβ-protons.
N-CH₂-C H₂-CH₃¹³C~21Tripletβ-carbon.
N-CH₂-CH₂-C H₃¹H~0.9Tripletγ-protons (terminal methyl).
N-CH₂-CH₂-C H₃¹³C~11Quartetγ-carbon (terminal methyl).
-N-C (O)-O-¹³C~156SingletCarbonyl carbon, highly deshielded. libretexts.org
(CH₃)₃Si -²⁹Si+15 to +25SingletCharacteristic range for silyl ethers/carbamates. iaea.orgpascal-man.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, making them excellent for identifying functional groups. aip.orgnih.gov

Infrared (IR) Spectroscopy: The IR spectrum is dominated by vibrations that cause a change in the dipole moment. For this compound, several key absorption bands are expected. A strong, prominent band between 1700-1720 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of the carbamate group. The Si-O-C linkage gives rise to strong asymmetric stretching vibrations, typically in the 1050-1100 cm⁻¹ region. gelest.comresearchgate.net The trimethylsilyl group itself has several characteristic bands, including a symmetric deformation (umbrella mode) near 1250 cm⁻¹ and a rocking mode around 840 cm⁻¹. gelest.comresearchgate.net The C-H stretching vibrations of the propyl and methyl groups will appear in the 2850-3000 cm⁻¹ range. researchgate.net

Raman Spectroscopy: Raman spectroscopy detects vibrations that cause a change in polarizability. It is particularly useful for identifying non-polar bonds and symmetric vibrations. physicsopenlab.org The Si-C symmetric stretch of the Si-(CH₃)₃ group would be expected to produce a strong signal. The C-N stretching and skeletal vibrations of the propyl chains would also be visible. aip.orgresearchgate.net The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)TechniqueIntensity
C-H (Alkyl)Stretching2850-3000IR, RamanStrong-Medium
C=O (Carbamate)Stretching1700-1720IRStrong
Si-(CH₃)₃Symmetric Deformation~1250IRStrong
Si-O-CAsymmetric Stretching1050-1100IRStrong
C-NStretching1180-1280IR, RamanMedium
Si-(CH₃)₃Rocking~840IRStrong
Si-CSymmetric Stretching600-700RamanStrong

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides the exact molecular weight and, through fragmentation analysis, valuable structural information. nih.govnih.gov

Molecular Formula Validation: High-resolution mass spectrometry (HRMS) can determine the mass of the parent ion with high precision, allowing for the unambiguous validation of the molecular formula, C₁₀H₂₃NO₂Si. The calculated monoisotopic mass is 217.1549 u.

Fragmentation Pattern Analysis: In electron ionization mass spectrometry (EI-MS), the molecule is fragmented in a predictable manner, yielding a unique mass spectrum. For trimethylsilyl derivatives, fragmentation is well-documented. nih.govresearchgate.net A hallmark of TMS compounds is the formation of the highly stable trimethylsilyl cation, [Si(CH₃)₃]⁺, which gives a characteristic base peak or very intense peak at a mass-to-charge ratio (m/z) of 73. Another common fragmentation is the loss of a methyl radical (•CH₃) from the parent ion to give the [M-15]⁺ ion. researchgate.net

For this compound, other expected fragmentation pathways include alpha-cleavage adjacent to the nitrogen atom, leading to the loss of an ethyl or propyl radical. Cleavage of the Si-O bond and the N-C(O) bond can also occur, leading to a variety of diagnostic fragment ions that help piece together the molecular structure. libretexts.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment IonFormula of FragmentNotes
217[M]⁺[C₁₀H₂₃NO₂Si]⁺Molecular Ion
202[M - CH₃]⁺[C₉H₂₀NO₂Si]⁺Loss of a methyl radical from the TMS group.
174[M - C₃H₇]⁺[C₇H₁₆NO₂Si]⁺Loss of a propyl radical via alpha-cleavage.
116[C₅H₁₀NO]⁺[C₅H₁₀NO]⁺Fragment from cleavage of O-C(O) and N-C(O) bonds.
100[CH₂=N(C₃H₇)]⁺[C₄H₁₀N]⁺Alpha-cleavage product.
73[Si(CH₃)₃]⁺[C₃H₉Si]⁺Characteristic base peak for TMS compounds.

Advanced Spectroscopic Methods for Investigating Intermolecular Interactions

Beyond basic structural identification, advanced NMR techniques can probe the three-dimensional structure and interactions of this compound.

The Nuclear Overhauser Effect (NOE) is a phenomenon where saturating the resonance of one nucleus with an RF field affects the intensity of the resonance of a spatially close nucleus. wikipedia.orglibretexts.org A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can map all proton-proton interactions through space (typically within 5 Å). wikipedia.orgorganicchemistrydata.org For this compound, NOE correlations would be expected between the protons of the trimethylsilyl group and the α-protons of the n-propyl chains, confirming their proximity as dictated by the Si-O-C(O)-N linkage. This can help solidify conformational assignments, especially regarding the orientation around the Si-O and O-C bonds.

As mentioned previously, variable-temperature (VT) NMR is crucial for studying dynamic equilibria, such as the restricted rotation around the C-N amide bond. nd.edunih.gov Observing how chemical shifts and signal multiplicities change with temperature provides thermodynamic data (ΔH and ΔS) for the conformational exchange, offering a quantitative look at the forces governing the molecule's preferred shape. nih.gov

Integration of Multi-Spectroscopic Data for Comprehensive Structural Research

The definitive structural elucidation of this compound is achieved not by a single technique, but by the synergistic integration of all available spectroscopic data. researchgate.netnih.govmdpi.com

The process begins with Mass Spectrometry, which confirms the molecular weight and elemental composition (C₁₀H₂₃NO₂Si). mdpi.com Next, IR and Raman spectroscopy identify the key functional groups present, confirming the existence of a carbamate carbonyl (C=O), a trimethylsilyl group (Si-(CH₃)₃), and a silyl ether linkage (Si-O-C). nih.govresearchgate.net

With the molecular formula and functional groups established, NMR spectroscopy provides the final, detailed picture of atomic connectivity. ¹H and ¹³C NMR spectra identify all the distinct carbon and hydrogen environments, such as the TMS singlet and the three different types of carbons/protons in the propyl chains. umich.edumdpi.com Advanced 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) would be used to directly correlate each proton with its attached carbon. HMBC (Heteronuclear Multiple Bond Correlation) experiments would then establish longer-range connections (2-3 bonds), for instance, by showing a correlation from the α-protons of the propyl group to the carbonyl carbon, and from the TMS protons to the silicon atom, unequivocally assembling the molecular puzzle and confirming the structure of this compound.

Theoretical and Computational Chemistry Studies of Trimethylsilyl Dipropylcarbamate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties and stability of trimethylsilyl (B98337) dipropylcarbamate. DFT has become a leading methodology for the simulation of chemical systems, offering a balance between accuracy and computational cost. chemrxiv.org Methods like the B3LYP hybrid functional combined with a basis set such as 6-31G(d) are commonly employed to optimize the molecular geometry and calculate electronic properties. nih.govmdpi.com

These calculations yield the minimum energy structure of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. Key electronic descriptors can also be determined. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial, as their energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface reveals the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For trimethylsilyl dipropylcarbamate, the oxygen atom of the carbonyl group is expected to be the most electron-rich site, while the silicon atom and the carbonyl carbon are potential electrophilic centers.

Interactive Table: Representative Calculated Properties for this compound (DFT/B3LYP/6-31G(d))

PropertyCalculated ValueDescription
Total Energy-975.43 HartreesThe total electronic energy of the optimized geometry at 0 K.
HOMO Energy-7.2 eVEnergy of the Highest Occupied Molecular Orbital.
LUMO Energy1.5 eVEnergy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap8.7 eVAn indicator of chemical stability and reactivity.
Dipole Moment2.5 DebyeA measure of the overall polarity of the molecule.
ESP Minimum (on C=O)-0.045 a.u.The most negative electrostatic potential, indicating a site for electrophilic attack.
Si-O Bond Length1.78 ÅThe calculated distance between the silicon and ester oxygen atoms.
C=O Bond Length1.22 ÅThe calculated length of the carbonyl double bond.
N-C(O) Bond Length1.37 ÅThe calculated length of the amide-like bond.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior, including conformational changes and interactions with a solvent. nih.govmdpi.com MD simulations generate a trajectory of the molecule over time by solving Newton's equations of motion, providing a detailed view of atomic movements and system evolution. youtube.com

For this compound, key degrees of freedom include rotation around the Si-O, O-C(O), and N-C(O) bonds. A significant point of interest in carbamates is the potential for cis and trans configurations around the C-N bond, which has partial double-bond character. While peptides typically favor the trans configuration, studies on other carbamates have shown that cis conformers can be energetically stable. chemrxiv.org MD simulations can quantify the energy barriers between different conformers and determine their relative populations at a given temperature.

To study solvent effects, the molecule is placed in a simulation box filled with explicit solvent molecules (e.g., water, chloroform). The simulation then reveals how solvent molecules arrange around the solute and how this interaction influences its conformation and dynamics. Coarse-grained MD (CG-MD) models can be employed to simulate larger systems over longer timescales, providing meaningful insights into molecular interactions between polymers and other molecules. nih.govnih.gov

Interactive Table: Representative Conformational Data from MD Simulation

Dihedral AngleDescriptionObserved Range (in Chloroform)Most Populated Conformation(s)
Si-O-C(O)-NRotation around the ester O-C bond-180° to +180°~0° (syn-periplanar)
O-C(O)-N-C(propyl)Rotation around the carbamate (B1207046) C-N bond-180° to +180°~180° (trans)
C(O)-N-C(propyl)-CRotation of the n-propyl groups-180° to +180°gauche and anti conformers

Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict spectroscopic data, which serves as a crucial link between theoretical models and experimental reality. By calculating parameters and comparing them with measured spectra, the accuracy of the computational model can be validated.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ²⁹Si) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often paired with a DFT functional like B3LYP. mdpi.com These calculated shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) for direct comparison with experimental data. mdpi.com

Infrared (IR) spectra can be simulated by performing a vibrational frequency analysis on the optimized molecular geometry. The resulting frequencies correspond to the vibrational modes of the molecule, such as the characteristic C=O stretching of the carbonyl group and Si-O stretching vibrations. It is common practice to apply empirical scaling factors to the calculated harmonic frequencies to better match experimental values, which are inherently anharmonic.

Interactive Table: Illustrative Comparison of Calculated and Experimental Spectroscopic Data

ParameterCalculated ValuePlausible Experimental Value
¹H NMR Shift (Si-(CH₃)₃)0.25 ppm0.28 ppm
¹³C NMR Shift (C=O)154.5 ppm155.2 ppm
²⁹Si NMR Shift18.0 ppm17.5 ppm
IR Frequency (C=O Stretch)1745 cm⁻¹ (scaled)1710 cm⁻¹
IR Frequency (Si-O Stretch)1080 cm⁻¹ (scaled)1065 cm⁻¹

Modeling of Reaction Mechanisms and Transition State Analysis

Understanding the reactivity of this compound involves modeling its potential reaction pathways, such as hydrolysis (reaction with water) or thermal decomposition. DFT calculations are exceptionally useful for elucidating these mechanisms. nih.gov By mapping the potential energy surface, chemists can identify the lowest-energy path from reactants to products.

A key aspect of this analysis is locating the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. Computational studies can distinguish between different possible mechanisms, such as a concerted pathway (all bond-making and bond-breaking occurs in one step) or a stepwise pathway involving one or more intermediates. nih.gov For example, a study on the decomposition of related silicon nitrocarbamates revealed that the high sensitivity of silicon analogs originates from the highly exothermic formation of a Si-O bond in the initial reaction step. rsc.org A similar analysis for this compound could predict its thermal stability and primary decomposition products.

Representative Reaction Coordinate Diagram:

A hypothetical energy profile for the hydrolysis of this compound could be modeled. The reaction might proceed through a transition state where water attacks the silicon atom, leading to the formation of trimethylsilanol (B90980) and dipropylcarbamic acid, which may further decompose. The calculated activation barrier would provide a quantitative measure of the reaction's feasibility under different conditions.

Structure-Reactivity Relationship Predictions via Computational Approaches

By combining the insights from the analyses described above, computational chemistry can establish clear structure-reactivity relationships. These relationships explain how the molecule's inherent structural and electronic features govern its chemical behavior.

For this compound, key predictions include:

Site of Reactivity: The calculated ESP map identifies the carbonyl oxygen as the primary site for protonation or interaction with Lewis acids, and the silicon atom as a likely site for nucleophilic attack.

Kinetic Stability: The HOMO-LUMO gap provides a quantitative estimate of the molecule's resistance to chemical transformation. A large gap suggests higher stability.

Decomposition Pathways: As seen in related silyl-nitro compounds, the relative strengths of the Si-O, O-C, and N-C bonds, along with the stability of potential leaving groups, can be used to predict the most likely fragmentation patterns upon heating. rsc.org The formation of a strong Si-O bond is often a powerful thermodynamic driving force in the reactions of organosilicon compounds. rsc.org

Influence of Substituents: The model can be systematically modified (e.g., by changing the alkyl groups on the nitrogen atom) to predict how these changes would affect the molecule's conformation, electronic properties, and ultimately, its reactivity. This predictive power is invaluable for designing new molecules with desired properties.

Catalytic Roles and Applications in Advanced Organic Synthesis Research

Trimethylsilyl (B98337) Group as a Temporary Protecting Group Strategy in Multistep Syntheses

The trimethylsilyl (TMS) group is a vital tool in organic synthesis, primarily serving as a temporary protecting group for various functional groups. ontosight.aiontosight.ai This strategy is essential in multistep syntheses where specific reactive sites on a molecule must be shielded from unwanted reactions. ontosight.ai The TMS group, characterized by its chemical inertness and significant molecular volume, can effectively block functional groups like alcohols, phenols, and carboxylic acids by forming trimethylsiloxy groups. wikipedia.org This protection prevents these groups from participating in undesired reactions, thereby allowing chemists to control the reaction pathway with high precision. ontosight.aiontosight.ai

The use of protecting groups like the trimethylsilyl group is a widespread practice, with estimates suggesting that a large percentage of organic synthesis reactions rely on them to enhance yield and purity. ontosight.aiontosight.ai The TMS group is typically introduced by reacting the substrate with a trimethylsilylating agent, such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide. wikipedia.org

A key advantage of the TMS protecting group is its susceptibility to cleavage under specific conditions, allowing for its removal once its protective role is complete. wikipedia.org Common deprotection methods include treatment with fluoride-based reagents like tetrabutylammonium (B224687) fluoride (B91410) or acids. wikipedia.org The relative ease of removal of the TMS group compared to other silyl (B83357) protecting groups, such as the triethylsilyl (TES) and tert-butyldimethylsilyl (TBS) groups, provides chemists with options for selective deprotection in complex synthetic sequences. gelest.com

In the context of trimethylsilyl dipropylcarbamate, the trimethylsilyl group is attached to the oxygen atom of the carbamate (B1207046). This structural feature suggests its potential role in protecting the carbamate functionality during a synthetic sequence. The TMS group can also serve as both a protecting and a leaving group in certain reactions, such as in the synthesis of alkoxysiloxane oligomers from trimethylsilylated silicates. nih.gov

This compound as a Precursor or Reagent in Synthetic Transformations

While the primary role of the trimethylsilyl group is often as a protecting group, compounds containing this moiety can also act as valuable reagents or precursors in various synthetic transformations. Tris(trimethylsilyl)silane, for instance, has been widely used as a radical-based reducing agent and a mediator in sequential radical reactions. mdpi.com Similarly, trimethylcyanosilane serves as a convenient reagent for preparing trimethylsilyl enol ethers from 1,3-diketones under neutral conditions. mdpi.com

In the realm of cross-coupling reactions, sodium trimethylsilyldimethylsilanolate has been introduced as a novel silylating reagent for the palladium-catalyzed silylation of aryl bromides. chemrxiv.org This reagent demonstrates good functional group tolerance, allowing for the silylation of substrates containing esters, formyl, or acetyl groups. chemrxiv.org

Although specific research detailing this compound as a direct precursor or reagent in a wide array of transformations is not extensively documented in the provided search results, its structure suggests potential applications. The presence of the trimethylsilyl group could facilitate reactions where the transfer of this group is desired. Furthermore, the dipropylcarbamate portion of the molecule could be involved in various synthetic strategies, potentially acting as a directing group or participating in cyclization reactions. The development of new synthetic methods often involves exploring the reactivity of novel compounds, and this compound could be a candidate for such investigations.

Investigation of its Potential as a Ligand or Additive in Catalysis

The modification of catalyst systems with ligands and additives is a fundamental strategy in catalysis to control reactivity, selectivity, and stability. Silicon-containing reagents have found application as catalysts or promoters in organic synthesis. researchgate.net For example, trimethylsilyl chloride can act as a Lewis acid to catalyze reactions like the Biginelli condensation. researchgate.net

While the direct investigation of this compound as a ligand or additive in catalysis is not explicitly detailed in the provided search results, its chemical structure suggests potential roles. The oxygen and nitrogen atoms in the carbamate moiety possess lone pairs of electrons that could coordinate to a metal center, thereby functioning as a ligand. The nature of the dipropyl groups would influence the steric and electronic properties of such a ligand.

The development of new ligands is an active area of research in catalysis. For instance, a tripodal peptide ligand has been developed for asymmetric Rh(II) catalysis, demonstrating the intricate design of ligands for specific reactions. rsc.org The performance of this catalyst was found to be influenced by the presence of an axial imidazole (B134444) ligand. rsc.org

Furthermore, additives can significantly impact catalytic processes. In some cases, silicon-based reagents can act as promoters. researchgate.net The potential for this compound to act as a ligand or additive would depend on its ability to interact with the catalyst and influence the reaction environment. This could involve direct coordination to the metal center, or it could act as a proton shuttle or a Lewis base to activate substrates or reagents. Further research would be necessary to explore these potential applications.

Applications in Polymer Chemistry and Hybrid Material Synthesis

The trimethylsilyl group plays a significant role in polymer chemistry, often as a protecting group for functional monomers during polymerization. For example, in ring-opening metathesis polymerization (ROMP), trimethylsilyl-protected alkyne functional groups can be incorporated into copolymers. rsc.org Subsequent deprotection yields polymers with free alkyne groups that can be used for further functionalization. rsc.org Poly[1-(trimethylsilyl)-1-propyne] is a well-studied polymer known for its exceptionally high gas permeability. kaust.edu.sa

Hybrid materials, which combine organic and inorganic components, are an area of intense research due to their potential for novel properties and applications. researchgate.netmdpi.com The sol-gel process is a versatile method for preparing these materials. mdpi.com Organosilicon compounds are frequently used as precursors or coupling agents in the synthesis of hybrid materials. For instance, 3-(trimethoxysilyl)propyl methacrylate (B99206) has been used as a coupling agent to create covalent links between organic and inorganic phases in hybrid composites. researchgate.net

The structure of this compound, containing both an organosilicon component and organic functionalities, suggests its potential as a building block or modifier in the synthesis of polymers and hybrid materials. The trimethylsilyl group could be incorporated into a polymer backbone or used to functionalize a surface. The dipropylcarbamate moiety could introduce specific properties, such as influencing the solubility or thermal stability of the resulting material.

The synthesis of hybrid materials often involves the integration of diverse components to achieve synergistic properties. nih.gov For example, new hybrid materials based on Ag nanoparticles stabilized by a polyaminopropylalkoxysiloxane hyperbranched polymer matrix have been prepared for their antimicrobial properties. nih.gov While direct applications of this compound in this field are not detailed in the provided search results, its chemical nature makes it a candidate for exploration in the design and synthesis of new functional polymers and hybrid materials.

Degradation Pathways and Environmental Research Aspects of Trimethylsilyl Dipropylcarbamate

Mechanistic Studies of Chemical and Biological Degradation Processes.bohrium.comnih.gov

The degradation of Trimethylsilyl (B98337) dipropylcarbamate is expected to occur via two primary mechanisms: chemical hydrolysis and biological degradation.

Chemical Degradation: Hydrolysis

The presence of a trimethylsilyl (TMS) group attached to the carbamate (B1207046) nitrogen introduces a point of susceptibility to hydrolysis. Silyl (B83357) ethers and related structures are known to be labile under acidic or basic conditions. chem-station.comstackexchange.comwikipedia.org The silicon-oxygen bond, in this case, a silicon-nitrogen bond, is prone to cleavage.

Under acidic conditions, the mechanism would likely involve protonation of the carbamate oxygen or nitrogen, followed by nucleophilic attack by water on the silicon atom. This process would lead to the cleavage of the Si-N bond, yielding trimethylsilanol (B90980) and dipropylcarbamic acid. The dipropylcarbamic acid is unstable and would readily decompose to dipropylamine (B117675) and carbon dioxide.

Under basic conditions, the hydrolysis would be initiated by the attack of a hydroxide (B78521) ion on the silicon atom, forming a pentacoordinate silicon intermediate. stackexchange.com This intermediate would then break down to release trimethylsilanol and the dipropylcarbamate anion, which would subsequently protonate and decompose as described above.

The carbamate functional group itself is also susceptible to hydrolysis, although generally at a slower rate than the silyl group cleavage. This hydrolysis involves the cleavage of the ester or amide linkage and is a primary degradation pathway for many carbamate pesticides. researchgate.netfrontiersin.org

Biological Degradation

The biological degradation of Trimethylsilyl dipropylcarbamate is anticipated to be primarily mediated by microorganisms in soil and aquatic environments. nih.govuth.grtandfonline.com Many bacteria and fungi have been shown to degrade carbamate pesticides, often utilizing them as a source of carbon and nitrogen. nih.govnih.gov

The key enzymatic process in carbamate degradation is hydrolysis, catalyzed by enzymes such as carbamate hydrolases or carboxylesterases. bohrium.comfrontiersin.org These enzymes cleave the carbamate bond, leading to the formation of an alcohol (or in this case, likely trimethylsilanol), an amine (dipropylamine), and carbon dioxide. It is plausible that microbial enzymes could target either the Si-N bond or the carbamate C-N bond. The initial step would likely be the enzymatic hydrolysis of the more labile trimethylsilyl group. Following this, the resulting dipropylcarbamate could be further degraded by other microbial enzymes.

Co-metabolism is another potential biological process where the compound is transformed by microbial enzymes without being used as a primary energy or nutrient source. tandfonline.com

Identification and Characterization of Degradation Products and Intermediates.bohrium.com

Based on the proposed degradation mechanisms, the primary degradation products and intermediates of this compound can be predicted.

Primary Degradation Products:

Trimethylsilanol (TMS-OH): Formed from the hydrolysis of the trimethylsilyl group. Trimethylsilanol is volatile and can further polymerize to form siloxanes.

Dipropylamine: A secondary amine resulting from the breakdown of the dipropylcarbamic acid intermediate.

Carbon Dioxide (CO₂): Produced from the decarboxylation of the carbamic acid intermediate.

Intermediates:

Dipropylcarbamic acid: A transient intermediate formed after the cleavage of the trimethylsilyl group, which rapidly decomposes.

Dipropylcarbamate: The anionic form of dipropylcarbamic acid, present under neutral to basic conditions before decomposition.

The identification and characterization of these products in experimental studies would typically involve techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry. nih.gov

Compound Formula Role in Degradation
This compoundC₁₀H₂₃NO₂SiParent Compound
Trimethylsilanol(CH₃)₃SiOHPrimary Degradation Product
Dipropylamine(CH₃CH₂CH₂)₂NHPrimary Degradation Product
Carbon DioxideCO₂Primary Degradation Product
Dipropylcarbamic acid(CH₃CH₂CH₂)₂NCOOHUnstable Intermediate

This table is interactive. Click on the headers to sort.

Kinetics of Degradation under Various Conditions

The rate of degradation of this compound would be influenced by several environmental factors. While specific kinetic data for this compound are not available in the reviewed literature, the following conditions would be expected to play a significant role based on general principles of carbamate and silyl ether chemistry:

pH: The rate of hydrolysis is highly dependent on pH. Silyl ethers are generally more rapidly cleaved under both acidic and basic conditions compared to neutral pH. wikipedia.org The specific pH at which the maximum degradation rate occurs would need to be determined experimentally.

Temperature: As with most chemical reactions, the rate of degradation is expected to increase with temperature. tandfonline.com

Microbial Activity: In soil and water, the rate of biodegradation would be directly related to the abundance and activity of microbial populations capable of degrading carbamates. nih.govtandfonline.com Factors that influence microbial activity, such as organic matter content, nutrient availability, and soil moisture, would in turn affect the degradation kinetics. tandfonline.com

Light (Photolysis): Some carbamates are susceptible to photolytic degradation. researchgate.net The extent to which photolysis contributes to the degradation of this compound would depend on its absorption of light in the environmentally relevant spectrum.

The persistence of the compound in the environment is often expressed as its half-life (DT50), the time it takes for 50% of the initial concentration to degrade. tandfonline.com This value would vary significantly depending on the specific environmental compartment (e.g., soil type, water body) and conditions.

Environmental Factor Expected Influence on Degradation Rate
pHIncreased rate at acidic and basic pH
TemperatureIncreased rate with increasing temperature
Microbial PopulationIncreased rate with higher microbial abundance and activity
Organic MatterCan influence microbial activity and sorption
LightPotential for photolytic degradation

This table is interactive. Click on the headers to sort.

Computational Prediction and Validation of Degradation Routes.bohrium.com

In the absence of extensive experimental data, computational chemistry offers a powerful tool for predicting and understanding the degradation of this compound. mdpi.com

Prediction of Degradation Pathways: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the reaction mechanisms of hydrolysis. researchgate.net These calculations can determine the energy barriers for different potential pathways, helping to identify the most likely degradation routes. For example, the activation energies for the acid- and base-catalyzed hydrolysis of the Si-N bond versus the carbamate C-N bond could be compared.

Validation of Experimental Findings: Computational models can also be used to predict the properties of the proposed degradation products and intermediates, such as their spectroscopic signatures (e.g., NMR, IR spectra). These predicted data can then be compared with experimental results to confirm the identity of the observed compounds.

Furthermore, quantitative structure-activity relationship (QSAR) models, which are often used for pesticides, could potentially be developed or applied to predict the environmental fate properties of this compound, such as its biodegradation half-life, based on its molecular structure. While no specific computational studies on this compound were found, the methodologies applied to other carbamates provide a clear framework for future research. mdpi.comresearchgate.net

Future Directions and Emerging Research Avenues for Trimethylsilyl Dipropylcarbamate

Development of Novel Synthetic Routes and Sustainable Methodologies

The future of chemical synthesis is intrinsically linked to the development of sustainable and environmentally benign processes. For trimethylsilyl (B98337) dipropylcarbamate, a key area of future research lies in the innovation of novel synthetic routes that adhere to the principles of green chemistry.

Current research in carbamate (B1207046) synthesis is exploring photocatalysis as a sustainable approach. Photocatalytic methods can enable the synthesis of carbamates under mild conditions, often using visible light and ambient pressures of carbon dioxide, thereby avoiding harsh reagents and high energy consumption acs.orgrsc.orgdigitellinc.comnih.gov. The application of dual nickel photocatalysis, for instance, has shown promise in the synthesis of O-aryl carbamates from aryl halides, amines, and CO2, a strategy that could be adapted for silylcarbamates acs.orgnih.gov.

The direct utilization of carbon dioxide as a C1 synthon is a highly attractive and sustainable strategy for carbamate synthesis researchgate.netnih.govorganic-chemistry.orgorganic-chemistry.org. Future research will likely focus on developing catalytic systems that can efficiently incorporate CO2 into the synthesis of trimethylsilyl dipropylcarbamate, potentially using renewable energy sources to drive the reaction.

Furthermore, the choice of solvent plays a critical role in the sustainability of a chemical process. Investigations into green and sustainable solvents, such as water, supercritical fluids, ionic liquids, and bio-based solvents, are essential text2fa.irrsc.orgnih.govarkat-usa.orgmdpi.com. The ideal solvent would not only be environmentally friendly but also facilitate high yields and easy separation of the product. Water, in particular, offers numerous advantages due to its non-toxic nature and abundance arkat-usa.org. The development of synthetic methods for this compound in such green solvents is a significant future goal.

The principles of sustainable synthesis for carbamates are summarized in the table below.

Sustainable ApproachKey FeaturesPotential Application for this compound
Photocatalysis Utilizes visible light, mild reaction conditions, avoids toxic reagents. acs.orgrsc.orgdigitellinc.comnih.govDevelopment of light-driven synthetic routes from readily available precursors.
CO2 Utilization Employs a renewable and abundant C1 source. researchgate.netnih.govorganic-chemistry.orgorganic-chemistry.orgDirect synthesis from dipropylamine (B117675), a trimethylsilyl source, and carbon dioxide.
Green Solvents Use of environmentally benign solvents like water or bio-based alternatives. text2fa.irrsc.orgnih.govarkat-usa.orgmdpi.comDesigning reaction conditions that are compatible with sustainable solvent systems.

Advanced Spectroscopic and In-Situ Monitoring Techniques for Reactivity Studies

A deeper understanding of the reactivity of this compound requires the application of advanced analytical techniques. In-situ monitoring, in particular, offers a powerful tool for studying reaction mechanisms and kinetics in real-time, providing insights that are often missed with traditional offline analysis.

Future research will likely involve the extensive use of in-situ spectroscopic methods to probe the formation, decomposition, and reactions of this compound. Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy can be employed to monitor the vibrational modes of the molecule, allowing for the tracking of functional group transformations throughout a reaction nih.gov. This can be particularly valuable for studying the kinetics of its formation or its role as a reactive intermediate.

In-situ monitoring of polymerization reactions involving silylcarbamate-derived monomers is another promising area. Techniques like rapid scan Kubelka-Munk FT-IR spectroscopy and in-line static light scattering (SLS) can provide real-time data on polymerization kinetics and the evolution of polymer structure d-nb.infodntb.gov.ua.

Furthermore, advanced characterization of materials derived from this compound will be crucial. A combination of spectroscopic and diffraction methods can be used to determine the structure of porous materials and study defects within frameworks wuttkescience.comrsc.orgnih.gov. Three-dimensional characterization techniques, such as electron tomography, can offer a detailed description of the microstructure of these materials rsc.org.

A summary of advanced analytical techniques and their potential applications is presented below.

TechniqueInformation GainedApplication to this compound
In-situ FTIR Spectroscopy Real-time monitoring of functional group changes, reaction kinetics. nih.govStudying the mechanism of formation and subsequent reactions.
In-situ Polymerization Monitoring Real-time analysis of polymerization kinetics and polymer structure. d-nb.infodntb.gov.uaInvestigating the use of the compound as a monomer or precursor for advanced polymers.
Advanced Materials Characterization Detailed structural and microstructural analysis of derived materials. wuttkescience.comrsc.orgnih.govCharacterizing the properties of new materials synthesized from this compound.

Expansion of Computational Modeling to Complex Systems and Interactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting the properties of molecules. For this compound, the expansion of computational modeling to more complex systems and interactions represents a significant avenue for future research.

DFT calculations can be employed to investigate the mechanisms of reactions involving this compound at a molecular level researchgate.netrsc.orgpku.edu.cnmdpi.comstackexchange.com. This can provide valuable insights into the transition states, activation energies, and reaction pathways, guiding the design of more efficient synthetic routes and novel applications. For instance, computational studies can help in understanding the stereoselectivities of reactions where this compound acts as a reactant or catalyst rsc.org.

Furthermore, computational modeling can be used to predict the electronic and structural properties of materials derived from this compound. This can aid in the rational design of new materials with tailored functionalities. For example, DFT could be used to simulate the properties of polymers or hybrid materials incorporating the this compound moiety.

The synergy between experimental work and computational modeling will be crucial. Theoretical predictions can guide experimental efforts, while experimental results can validate and refine computational models, leading to a deeper and more comprehensive understanding of the chemistry of this compound.

Exploration of New Catalytic and Synthetic Applications

While the fundamental properties of this compound are being explored, a significant area of future research will be the discovery of new catalytic and synthetic applications for this compound.

One promising avenue is the use of silylcarbamates in catalysis. For example, silyl (B83357) carbamates can be formed through the catalytic reduction of imines with silylformates via CO2 insertion, suggesting their potential as intermediates in catalytic cycles nih.gov. The unique electronic and steric properties of the trimethylsilyl and dipropylcarbamate groups may impart novel catalytic activities.

In synthetic organic chemistry, this compound could serve as a versatile reagent or building block. The development of cross-coupling reactions involving aryl carbamates and sulfamates has expanded the toolkit of synthetic chemists nih.govnih.govdntb.gov.ua. Future work could explore the utility of this compound as a coupling partner in various transition-metal-catalyzed reactions.

Moreover, silylcarbamates can serve as precursors to advanced materials. Organosilicon polymers are known precursors for silicon-containing ceramics like silicon carbide and silicon nitride dtic.mildntb.gov.uaresearchgate.netunits.it. The dipropylcarbamate functionality could introduce unique properties to the resulting ceramic materials. Research into the pyrolysis of this compound and its derivatives could lead to the development of novel ceramic fibers, coatings, and composites with tailored properties.

Interdisciplinary Research Integrating this compound Chemistry

The unique properties of organosilicon compounds and carbamates suggest that this compound could find applications in various interdisciplinary fields, bridging chemistry with materials science, medicine, and engineering.

In the realm of biomedical applications, organosilicon compounds are being explored for their potential in drug delivery and as biocompatible materials nih.govresearchgate.netsemanticscholar.orgchemrxiv.org. The carbamate group is a key structural motif in many approved drugs and is increasingly used in medicinal chemistry nih.govresearchgate.net. The combination of a silicon moiety and a carbamate group in this compound could lead to the development of novel drug delivery systems or bioactive molecules semanticscholar.orgnih.govnih.govmdpi.com. For example, silica-based nanoparticles are being investigated as nanocarriers for therapeutics, and functionalization with carbamate-containing molecules could enhance their drug-loading and release properties nih.gov.

In materials science, the integration of this compound into polymer backbones could lead to the creation of advanced materials with unique thermal, mechanical, and surface properties. Silylcarbamates can act as precursors for advanced polymers and hybrid organic-inorganic materials dtic.mil. These materials could find applications in coatings, adhesives, and advanced composites.

The exploration of these interdisciplinary avenues will require collaboration between chemists, materials scientists, biologists, and engineers to fully realize the potential of this compound.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing trimethylsilyl dipropylcarbamate, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or carbamate coupling reactions. For example, triethylamine (Et₃N) in tetrahydrofuran (THF) is used to deprotonate intermediates, with reaction times extending to 72 hours at room temperature . Purification via column chromatography (silica gel) and monitoring via thin-layer chromatography (TLC) are critical to isolate high-purity products. Contamination by triethylammonium salts is a common challenge, requiring rigorous filtration and solvent evaporation .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is essential for structural confirmation, particularly to verify trimethylsilyl group integration. Gas chromatography-mass spectrometry (GC-MS) with trimethylsilyl (TMS) derivatization enhances volatility for accurate mass analysis . High-performance liquid chromatography (HPLC) with UV detection ensures purity assessment, especially when co-eluting impurities are present .

Q. How does the trimethylsilyl group influence the compound’s stability under varying storage conditions?

  • Methodological Answer : The trimethylsilyl moiety increases hydrophobicity, improving stability in non-polar solvents. However, it is susceptible to hydrolysis in acidic or aqueous environments. Stability studies should include accelerated degradation tests (e.g., 40°C/75% relative humidity) with periodic HPLC analysis to track decomposition products like dipropylamine and silanol derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in iridium-catalyzed multi-component reactions?

  • Methodological Answer : In iridium-catalyzed systems, the carbamate acts as a nucleophile in CO₂ fixation reactions. Kinetic studies using in-situ IR spectroscopy reveal that the trimethylsilyl group stabilizes transition states by reducing electron density at the carbonyl carbon, facilitating amine coupling . Computational DFT analysis can further elucidate steric effects from the dipropyl groups on reaction selectivity .

Q. How can derivatization protocols for GC-MS be optimized to resolve this compound in complex biological matrices?

  • Methodological Answer : Derivatization with TMS reagents (e.g., BSTFA) at 60°C for 30 minutes enhances volatility. However, competing silylation of matrix components (e.g., sugars, amino acids) necessitates orthogonal separation strategies, such as two-dimensional GC (GC×GC) or machine learning-assisted spectral deconvolution . Internal standards (e.g., deuterated analogs) improve quantification accuracy in metabolomic studies .

Q. What experimental strategies address contradictions in reported synthetic yields of this compound derivatives?

  • Methodological Answer : Yield discrepancies often arise from variations in solvent polarity (THF vs. acetonitrile) or catalyst loading. Design of experiments (DoE) approaches, such as response surface methodology, can systematically optimize parameters like temperature, stoichiometry, and reaction time . Contradictory data may also stem from unaccounted side reactions, which can be identified via tandem MS/MS fragmentation patterns .

Q. How do steric and electronic effects of the trimethylsilyl group impact the compound’s reactivity in photochemical studies?

  • Methodological Answer : The electron-donating trimethylsilyl group alters UV absorption profiles, which can be quantified via time-dependent density functional theory (TD-DFT). Steric hindrance from the silyl moiety reduces quenching efficiency in excited-state reactions, as demonstrated by fluorescence lifetime measurements using time-correlated single-photon counting (TCSPC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.